Cas no 2107291-94-9 (1-methyl-2-(pentan-3-yl)cyclohexan-1-ol)

1-methyl-2-(pentan-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol
- 2107291-94-9
- EN300-1625761
-
- インチ: 1S/C12H24O/c1-4-10(5-2)11-8-6-7-9-12(11,3)13/h10-11,13H,4-9H2,1-3H3
- InChIKey: HYDJXUBOEYHMAN-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CCCCC1C(CC)CC
計算された属性
- せいみつぶんしりょう: 184.182715385g/mol
- どういたいしつりょう: 184.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 20.2Ų
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625761-0.25g |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 0.25g |
$893.0 | 2023-05-26 | ||
Enamine | EN300-1625761-10.0g |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1625761-50mg |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1625761-5.0g |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1625761-2500mg |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1625761-5000mg |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1625761-10000mg |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1625761-250mg |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1625761-0.05g |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 0.05g |
$816.0 | 2023-05-26 | ||
Enamine | EN300-1625761-2.5g |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol |
2107291-94-9 | 2.5g |
$1903.0 | 2023-05-26 |
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1-methyl-2-(pentan-3-yl)cyclohexan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2107291-94-9 and Product Name: 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol
1-methyl-2-(pentan-3-yl)cyclohexan-1-ol, identified by its CAS number 2107291-94-9, is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyclohexane backbone substituted with both an isopentyl group and a methyl group, exhibits a unique structural framework that makes it a promising candidate for further investigation in drug discovery and molecular pharmacology.
The structural motif of 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol consists of a rigid cyclohexane ring, which is a common scaffold in many biologically active molecules. The presence of the isopentyl side chain at the 2-position introduces steric bulk and potential interactions with biological targets, while the methyl group at the 1-position adds another layer of conformational flexibility. This combination of structural features makes the compound an interesting subject for studying its pharmacokinetic properties and potential therapeutic applications.
In recent years, there has been growing interest in the development of novel compounds with complex cyclic structures for their ability to modulate biological pathways effectively. The cyclohexane ring in 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol is particularly noteworthy, as it can adopt multiple chair conformations, allowing for diverse binding interactions with enzymes and receptors. This conformational versatility is often exploited in medicinal chemistry to optimize binding affinities and selectivity.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The isopentyl group can serve as a handle for further functionalization, enabling chemists to explore derivatives with enhanced biological activity. For instance, introducing additional substituents or modifying the cyclohexane ring can lead to compounds with improved solubility, metabolic stability, or target specificity. Such modifications are crucial in drug development, where fine-tuning molecular structure can significantly impact efficacy and safety profiles.
Recent advancements in computational chemistry have also facilitated the study of 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol by allowing researchers to predict its interaction with biological targets through molecular docking simulations. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer, inflammation, or neurological disorders. While these predictions require experimental validation, they provide valuable insights into the compound's potential therapeutic value.
The synthesis of 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and enantiomeric purity. However, recent innovations in catalytic methods have made it possible to streamline these syntheses, reducing both cost and environmental impact. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclohexane ring efficiently while maintaining desired stereochemical outcomes.
In addition to its pharmaceutical applications, 1-methyl-2-(pentan-3-yl)cyclohexan-1-ol may find utility in other areas of chemical research. Its unique structure makes it a valuable tool for studying stereoelectronic effects in organic molecules, which are critical for understanding reactivity and function at the molecular level. Furthermore, derivatives of this compound could serve as intermediates in the production of specialty chemicals or materials with tailored properties.
The future direction of research on 1-methyl-2-(pentan-3-y lcyclohexan -1 -ol will likely focus on expanding its chemical space through innovative synthetic strategies and exploring its biological activity through high-throughput screening assays. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics. The combination of structural complexity and functional diversity makes 1-methyl -2 -(pentan -3 -y lcyc lohex an - 1 - ol) a cornerstone molecule in modern medicinal chemistry.
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